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molecular formula C15H12O B8774842 4-[(E)-2-Phenylethenyl]benzaldehyde

4-[(E)-2-Phenylethenyl]benzaldehyde

Cat. No. B8774842
M. Wt: 208.25 g/mol
InChI Key: CLXSBHRRZNBTRT-UHFFFAOYSA-N
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Patent
US04335055

Procedure details

The procedure described in Example 1 is followed, except that 8.43 g (0.05 mol) of 4-formylbenzoyl chloride, 6.5 g (0.0625 mol) of styrene, 17.5 g (0.05 mol) of tri-n-octylamine, 100 ml of dioxane as the solvent and 0.287 g (0.0005 mol) of bis-(dibenzylideneacetone)-palladium(O) are used. After a reaction time of 2 hours at 120° C., 5.8 g (0.0279 mol) of 4-formylstilbene, corresponding to a yield of 56% of theory, are obtained as yellowish crystals; melting point 112°-113° C.
Quantity
8.43 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
Quantity
17.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
bis-(dibenzylideneacetone)-palladium(O)
Quantity
0.287 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
56%

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7](Cl)=[O:8])=[CH:5][CH:4]=1)=O.C=[CH:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.C(N(CCCCCCCC)CCCCCCCC)CCCCCCC>O1CCOCC1>[CH:7]([C:6]1[CH:10]=[CH:11][C:3]([CH:1]=[CH:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[CH:4][CH:5]=1)=[O:8]

Inputs

Step One
Name
Quantity
8.43 g
Type
reactant
Smiles
C(=O)C1=CC=C(C(=O)Cl)C=C1
Step Two
Name
Quantity
6.5 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Three
Name
Quantity
17.5 g
Type
reactant
Smiles
C(CCCCCCC)N(CCCCCCCC)CCCCCCCC
Step Four
Name
bis-(dibenzylideneacetone)-palladium(O)
Quantity
0.287 g
Type
reactant
Smiles
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=CC=C(C=C1)C=CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0279 mol
AMOUNT: MASS 5.8 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 55.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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